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Compound of Interest

Compound Name: Antitumor agent-77

Cat. No.: B12409860 Get Quote

In-Depth Technical Guide: Antitumor Agent-77
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological activity of Antitumor agent-77, a novel platinum(II) complex showing significant

promise in preclinical studies.

Core Chemical Identity
Antitumor agent-77, also referred to as compound 2a in the primary literature, is a platinum(II)

complex. Its core structure consists of a central platinum atom coordinated to two ligands:

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine: This chiral diamine ligand is a key

component contributing to the complex's stereochemistry and biological activity.

3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate: This fluorinated dicarboxylate

acts as the leaving group, a critical determinant of the drug's reactivity and pharmacokinetic

profile.

Chemical Structure of Antitumor Agent-77 (Compound 2a)

(Caption: Chemical structure of Antitumor agent-77 (compound 2a).)
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Synthesis of Antitumor Agent-77
The synthesis of Antitumor agent-77 is a multi-step process that begins with the preparation

of the chiral diamine and the dicarboxylate leaving group, followed by their coordination to a

platinum center.

Synthesis of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-
diamine
A common route to synthesize this chiral diamine involves the following key transformations:

Carbamate Protection: The commercially available (1R,2R)-1,2-diaminocyclohexane is

reacted with an appropriate chloroformate (e.g., ethyl chloroformate) in the presence of a

base to protect the amino groups as carbamates.

N-Alkylation: The protected diamine is then N-alkylated using a suitable methylating agent

(e.g., methyl iodide) and a strong base (e.g., sodium hydride) to introduce the methyl groups.

Deprotection: The carbamate protecting groups are subsequently removed under acidic or

basic conditions to yield the desired (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine.

Synthesis of 3-hydroxy-3-(trifluoromethyl)cyclobutane-
1,1-dicarboxylic acid
The synthesis of this fluorinated leaving group is a more complex process that can be achieved

through various synthetic routes, often involving cycloaddition reactions and subsequent

functional group manipulations. A general approach may include:

Cycloaddition: A [2+2] cycloaddition reaction between a ketene and a trifluoromethyl-

substituted alkene to form the cyclobutanone ring.

Functionalization: Conversion of the cyclobutanone to the corresponding dicarboxylic acid

through oxidation and other functional group transformations.

Hydroxylation: Introduction of the hydroxyl group at the 3-position.

Final Assembly of Antitumor Agent-77 (Compound 2a)
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The final step involves the coordination of the ligands to the platinum center:

Preparation of the Platinum Precursor: A suitable platinum(II) salt, such as potassium

tetrachloroplatinate(II) (K₂PtCl₄), is used as the starting material.

Ligand Exchange: The platinum precursor is reacted with the (1R,2R)-N1,N2-

dimethylcyclohexane-1,2-diamine to form an intermediate complex.

Coordination of the Leaving Group: The intermediate is then reacted with the silver salt of 3-

hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid. The silver ions precipitate as

silver chloride, driving the reaction to completion and yielding the final product, Antitumor
agent-77.

Quantitative Biological Data
Antitumor agent-77 has demonstrated significant cytotoxic activity against various cancer cell

lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of Antitumor Agent-77 and Related Compounds

Compound Cell Line IC₅₀ (µM)

Antitumor agent-77 (2a)
A549 (Non-small cell lung

cancer)
>10

Compound 2b*
A549 (Non-small cell lung

cancer)
4.73 ± 0.64

Carboplatin
A549 (Non-small cell lung

cancer)

~21.7 (estimated from relative

activity)

Oxaliplatin
A549 (Non-small cell lung

cancer)
~4.8

Cisplatin
A549 (Non-small cell lung

cancer)
~3.2

*Compound 2b is a closely related analog of Antitumor agent-77 with a different chiral

diamine ligand.
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Table 2: In Vivo Antitumor Efficacy of Antitumor Agent-77 in A549 Xenograft Model

Treatment Group Dose Tumor Inhibition Rate (%)

Antitumor agent-77 (2a) 6 µg/kg, i.v. ~45

Oxaliplatin 6 µg/kg, i.v. ~55

Cisplatin 3 µg/kg, i.v. ~70

Carboplatin 30 µg/kg, i.v. ~30

Experimental Protocols
General Procedure for the Synthesis of Platinum(II)
Complexes
A solution of the chiral diamine ligand in water is added dropwise to an aqueous solution of

K₂PtCl₄. The mixture is stirred at room temperature for several hours. The resulting

intermediate is then filtered and washed. This intermediate is subsequently suspended in

water, and an aqueous solution of the silver salt of the dicarboxylate leaving group is added.

The reaction mixture is stirred in the dark for 24 hours. The precipitated silver chloride is

removed by filtration, and the filtrate is lyophilized to yield the final platinum(II) complex.

In Vitro Cytotoxicity Assay (MTT Assay)
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then

treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72

hours). After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting

formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is

measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value,

the concentration of the compound that inhibits cell growth by 50%, is calculated from the

dose-response curves.

Western Blot Analysis for Apoptosis Markers
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Cancer cells are treated with the test compound for a specified time. The cells are then lysed,

and the protein concentration of the lysates is determined. Equal amounts of protein are

separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and

then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved

caspase-3), followed by incubation with a horseradish peroxidase-conjugated secondary

antibody. The protein bands are visualized using an enhanced chemiluminescence detection

system.

In Vivo Xenograft Tumor Model
Female BALB/c nude mice are subcutaneously inoculated with cancer cells (e.g., A549). When

the tumors reach a certain volume, the mice are randomly divided into treatment and control

groups. The mice in the treatment groups are administered the test compounds intravenously

at specified doses and schedules. Tumor volume and body weight are measured regularly. At

the end of the experiment, the tumors are excised and weighed, and the tumor inhibition rate is

calculated.

Mechanism of Action and Signaling Pathways
Antitumor agent-77 exerts its anticancer effects through a dual mechanism involving the

induction of both apoptosis and ferroptosis.

Intrinsic Apoptosis Pathway
Antitumor agent-77 activates the intrinsic apoptotic pathway, which is regulated by the Bcl-2

family of proteins. It leads to the upregulation of the pro-apoptotic protein Bax and

downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the

mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent

activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the

cell.
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Caption: Intrinsic apoptosis pathway induced by Antitumor agent-77.

Ferroptosis Pathway
In addition to apoptosis, Antitumor agent-77 also induces ferroptosis, a form of iron-

dependent regulated cell death characterized by the accumulation of lipid peroxides. The

compound inhibits the activity of glutathione peroxidase 4 (GPX4), a key enzyme that protects

cells from lipid peroxidation. Concurrently, it elevates the levels of cyclooxygenase-2 (COX2),

an enzyme involved in the generation of reactive oxygen species. This dual action leads to

overwhelming oxidative stress and subsequent cell death.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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